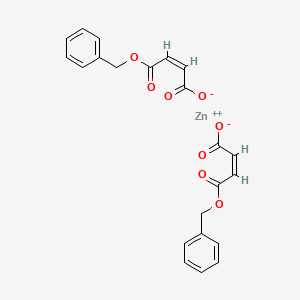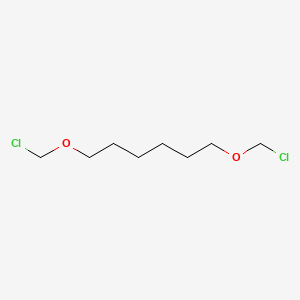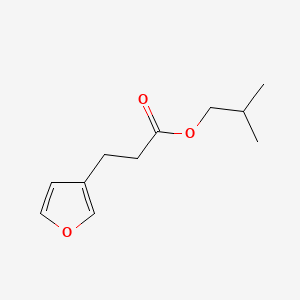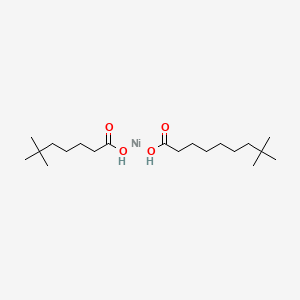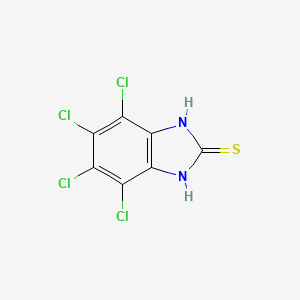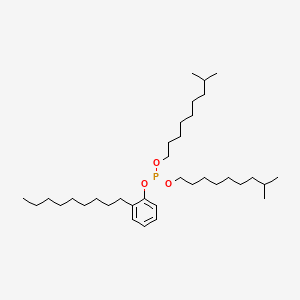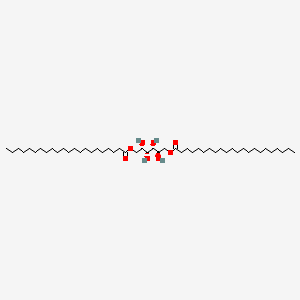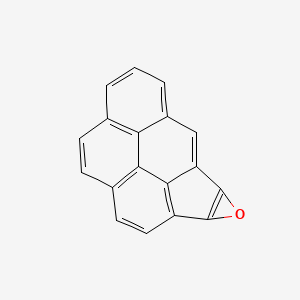
3-(Methylthio)propyl isobutyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylthio)propyl isobutyrate is an organic compound with the molecular formula C8H16O2S. It is an ester formed from the reaction of isobutyric acid and 3-(methylthio)propanol. This compound is known for its fruity odor and is used in the flavor and fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions
3-(Methylthio)propyl isobutyrate can be synthesized through the esterification reaction between isobutyric acid and 3-(methylthio)propanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, isobutyric acid and 3-(methylthio)propanol, are fed into a reactor along with the acid catalyst. The reaction mixture is heated and continuously stirred to promote the esterification reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
3-(Methylthio)propyl isobutyrate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to form amides or different esters.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(Methylthio)propanol.
Substitution: Various amides or esters depending on the nucleophile used.
科学研究应用
3-(Methylthio)propyl isobutyrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-(methylthio)propyl group into molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Widely used in the flavor and fragrance industry to impart fruity odors to products.
作用机制
The mechanism of action of 3-(Methylthio)propyl isobutyrate involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with enzymes or receptors involved in metabolic pathways. The sulfur atom in the compound can form bonds with proteins, potentially altering their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(Methylthio)propyl acetate: Another ester with a similar structure but different ester group.
3-(Methylthio)propyl butyrate: Similar structure with a butyrate ester group instead of isobutyrate.
3-(Methylthio)propyl formate: Similar structure with a formate ester group.
Uniqueness
3-(Methylthio)propyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its fruity odor makes it particularly valuable in the flavor and fragrance industry, distinguishing it from other similar compounds.
属性
CAS 编号 |
84559-97-7 |
|---|---|
分子式 |
C8H16O2S |
分子量 |
176.28 g/mol |
IUPAC 名称 |
3-methylsulfanylpropyl 2-methylpropanoate |
InChI |
InChI=1S/C8H16O2S/c1-7(2)8(9)10-5-4-6-11-3/h7H,4-6H2,1-3H3 |
InChI 键 |
YFCYHIADGINCCX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)OCCCSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


